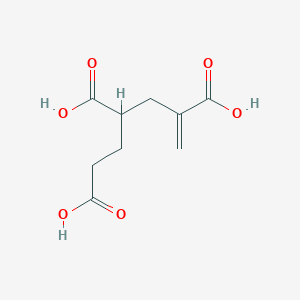

Hex-5-ene-1,3,5-tricarboxylic acid

Description

Properties

CAS No. |

50989-95-2 |

|---|---|

Molecular Formula |

C9H12O6 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

hex-5-ene-1,3,5-tricarboxylic acid |

InChI |

InChI=1S/C9H12O6/c1-5(8(12)13)4-6(9(14)15)2-3-7(10)11/h6H,1-4H2,(H,10,11)(H,12,13)(H,14,15) |

InChI Key |

MFGHWRQPWTYNPP-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(CCC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-ene-1,3,5-tricarboxylic acid can be synthesized through various organic reactions. One common method involves the oxidation of hex-5-ene-1,3,5-triol using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically requires acidic conditions and controlled temperatures to ensure the selective oxidation of the hydroxyl groups to carboxyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes using metal catalysts such as palladium or platinum. These catalysts facilitate the oxidation reactions, improving yield and efficiency. The process may also involve the use of solvents like dimethylformamide (DMF) or ethanol to enhance the solubility of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Hex-5-ene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form hex-5-ene-1,3,5-tricarboxylic anhydride.

Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, forming hex-5-ene-1,3,5-triol.

Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), basic conditions.

Substitution: Alcohols or amines, acidic or basic catalysts.

Major Products Formed

Oxidation: Hex-5-ene-1,3,5-tricarboxylic anhydride.

Reduction: Hex-5-ene-1,3,5-triol.

Substitution: Hex-5-ene-1,3,5-tricarboxylate esters or amides.

Scientific Research Applications

Hex-5-ene-1,3,5-tricarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of resins, plasticizers, and adhesives due to its multifunctional carboxyl groups.

Mechanism of Action

The mechanism of action of hex-5-ene-1,3,5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The double bond at the fifth carbon atom may also participate in conjugation reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid)

- Structure : Aromatic benzene core with three carboxylic acid groups at positions 1, 3, and 5.

- Molecular Formula : C₉H₆O₆; molecular weight 210.14 g/mol.

- Applications :

- Key Differences :

- Rigidity vs. Flexibility : Trimesic acid’s aromaticity facilitates crystalline, thermally stable MOFs, whereas Hex-5-ene-1,3,5-tricarboxylic acid’s aliphatic chain may yield more flexible but less robust frameworks.

- Reactivity : The alkene in this compound allows for addition reactions (e.g., hydrogenation), absent in trimesic acid.

1-H-Pyrrole-2,3,5-tricarboxylic Acid (PTCA)

- Structure : Pyrrole heterocycle with three carboxylic acid groups at positions 2, 3, and 5.

- Molecular Formula: C₈H₅NO₆; molecular weight 227.13 g/mol.

- Applications :

- Key Differences: Biological Relevance: PTCA’s role in melanin metabolism contrasts with this compound’s lack of known biological activity. Electronic Properties: PTCA’s conjugated pyrrole ring enables π-π interactions critical for spectroscopic detection, unlike the aliphatic system of this compound.

Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic Acid)

- Structure : Aliphatic chain with three carboxylic acids and a hydroxyl group.

- Molecular Formula : C₆H₈O₇; molecular weight 192.12 g/mol.

- Applications :

- Ubiquitous in biochemistry (Krebs cycle) and industrial processes (food additive, chelating agent).

- Key Differences :

- Functionality : Citric acid’s hydroxyl group enables esterification and metal chelation, whereas this compound’s alkene may prioritize polymerization or coordination via carboxylates.

Data Table: Comparative Analysis of Tricarboxylic Acids

*Inferred from ester derivative .

Q & A

Basic Question: What are the standard analytical methods for quantifying Hex-5-ene-1,3,5-tricarboxylic acid in biological or synthetic samples?

Methodological Answer:

Liquid-liquid extraction (LLE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a validated approach for quantifying structurally similar tricarboxylic acids. For example, PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) in hair samples was quantified using LLE with dichloromethane:isopropanol (95:5 v/v) and separated on a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile. Intra-day precision (CV%) ranged from 3.2% to 8.1%, and accuracy (bias%) was within ±10% . For non-biological matrices, ion-exchange chromatography or gradient elution on silica gel columns may resolve polycarboxylic acids, as demonstrated for 2-hydroxybenzene-1,3,5-tricarboxylic acid .

Advanced Question: How can this compound be integrated into functional metal-organic frameworks (MOFs) for catalytic or sensing applications?

Methodological Answer:

Tricarboxylic acids are pivotal ligands in MOF design due to their multidentate coordination sites. For instance, 1-aminobenzene-3,4,5-tricarboxylic acid formed 3D coordination polymers with CdII and ZnII, characterized by single-crystal X-ray diffraction and FT-IR spectroscopy. Key steps include:

- Ligand synthesis : Ion exchange or sulfonation to enhance solubility (e.g., 2-sulfono-benzene-1,3,5-tricarboxylic acid in a potassium coordination polymer) .

- Framework assembly : Optimizing metal-to-ligand ratios and solvent conditions (e.g., hydrothermal synthesis at 120°C for 72 hours) .

- Functionalization : Incorporating luminescent moieties (e.g., lanthanide ions) or catalytic sites (e.g., Cu/Zn clusters) for applications in chemical sensing or CO₂ conversion .

Basic Question: What factors influence the solubility and stability of this compound in aqueous and organic solvents?

Methodological Answer:

Solubility is governed by pH, temperature, and functional groups. For analogs like 5-amino-1,2,3-benzenetricarboxylic acid:

- Aqueous solubility : Increases at alkaline pH due to deprotonation of carboxyl groups.

- Organic solvents : Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but less so in non-polar solvents .

- Stability : Degradation under strong oxidative conditions (e.g., H₂O₂) may produce fluorescent byproducts, necessitating storage in inert atmospheres at −20°C .

Advanced Question: How can researchers distinguish endogenous this compound from exogenously modified forms in forensic or biomedical studies?

Methodological Answer:

Baseline quantification and oxidative profiling are critical. For PTCA in hair:

- Baseline determination : Analyze untreated samples across diverse populations (e.g., 8.54 ± 5.72 ng/mg in natural hair) .

- Oxidative markers : Post-bleaching, PTCA levels increase (16.8 ± 6.95 ng/mg), correlating with fluorescence microscopy to detect melanin degradation .

- Statistical validation : Use ANOVA to compare ethnic subgroups (e.g., Caucasians showed higher baseline variance) and confirm significance (p < 0.05) .

Basic Question: What synthetic strategies are effective for producing this compound derivatives with enhanced reactivity?

Methodological Answer:

- Esterification : Cyclopentanone-2,3,5-tricarboxylic acid triesters were synthesized via acid-catalyzed reactions, optimizing catalyst load (e.g., 5 mol% H₂SO₄) and reaction time (24–48 hours) .

- Amination : Introduce amino groups via nitration followed by reduction (e.g., 5-amino-1,2,3-benzenetricarboxylic acid) to enhance metal-binding capacity .

- Purification : Recrystallization from ethanol/water mixtures or silica gel column chromatography (eluent: chloroform/methanol 9:1 v/v) .

Advanced Question: What mechanistic insights explain the role of this compound in catalytic cycles for CO₂ conversion?

Methodological Answer:

In MOF-based catalysts, tricarboxylic acids act as structural and active sites:

- CO₂ adsorption : Microporous frameworks (e.g., CuCeL(Cl4-bdc)0.5) enhance CO₂ uptake via Lewis acid-base interactions at metal nodes .

- Reaction mechanism : Epoxide activation occurs through carboxylate-assisted ring-opening, followed by CO₂ insertion into Ce–O bonds, as confirmed by in-situ FT-IR and DFT calculations .

- Kinetic studies : Monitor turnover frequencies (TOF) under varying pressures (1–10 bar CO₂) and temperatures (25–80°C) to optimize catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.